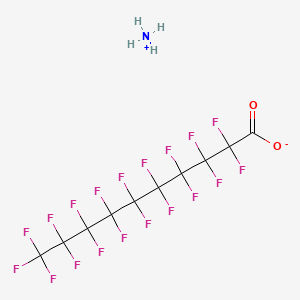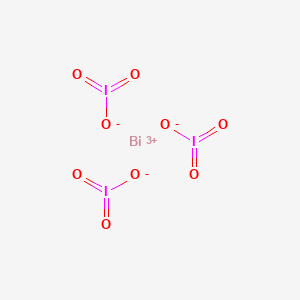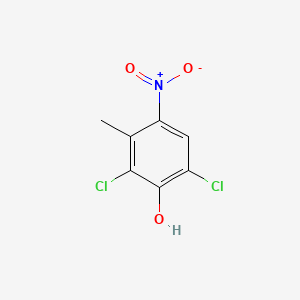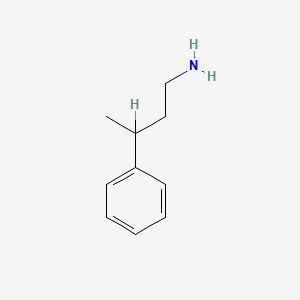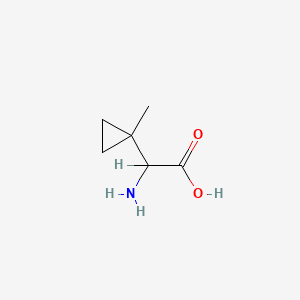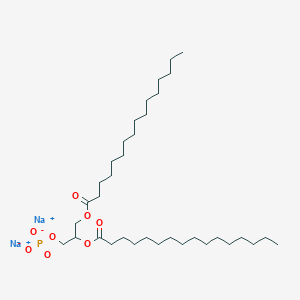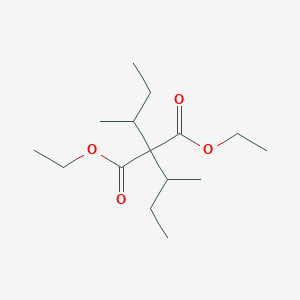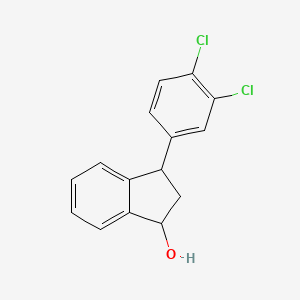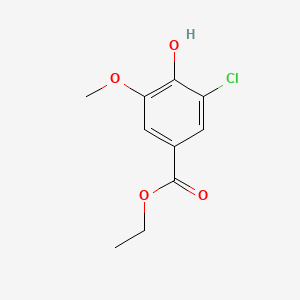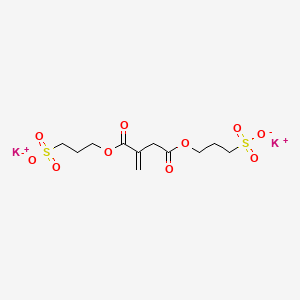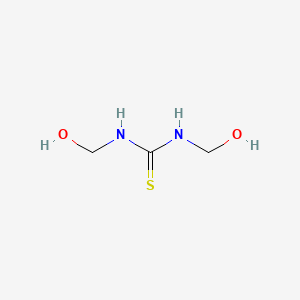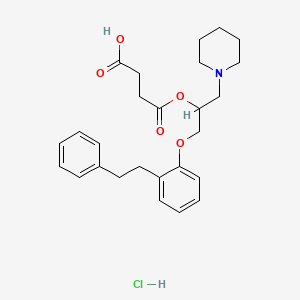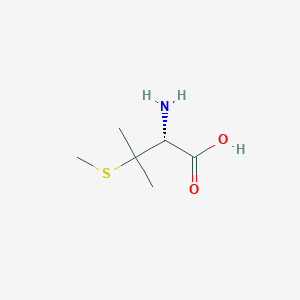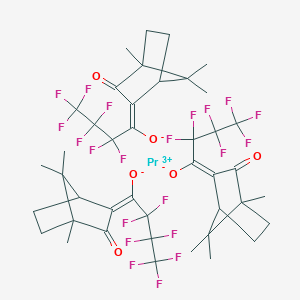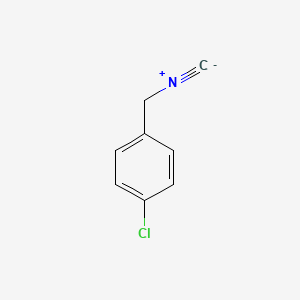
1-Chloro-4-(isocyanomethyl)benzene
Descripción general
Descripción
1-Chloro-4-(isocyanomethyl)benzene is a chemical compound with the molecular formula C8H6ClN and a molecular weight of 151.59 g/mol . It is a heterocyclic compound that belongs to the morpholine family and is activated by electron-withdrawing groups such as nitro, chloro, and cyano groups . This compound is commonly used in medical, environmental, and industrial research due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(isocyanomethyl)benzene can be synthesized through various methods. One common method involves the reaction of 4-chlorobenzyl chloride with sodium cyanide in the presence of a suitable solvent . The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 4-6 hours. The product is then purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-4-(isocyanomethyl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; temperature range: 20-40°C; reaction time: 2-4 hours.
Reduction: Lithium aluminum hydride; temperature range: 0-25°C; reaction time: 1-3 hours.
Substitution: Sodium methoxide, potassium tert-butoxide; temperature range: 50-80°C; reaction time: 3-5 hours.
Major Products Formed:
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-4-(isocyanomethyl)benzene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-chloro-4-(isocyanomethyl)benzene involves its interaction with specific molecular targets and pathways. It is activated by electron-withdrawing groups, which enhance its reactivity in various chemical reactions . The compound’s inhibitory effects on pyrrole synthesis and xanthate oxidation are attributed to its ability to interfere with the enzymatic pathways involved in these processes .
Comparación Con Compuestos Similares
- 1-Fluoro-4-(isocyanomethyl)benzene
- 4-(Isocyanomethyl)chlorobenzene
- 4-Chlorobenzylisocyanide
Comparison: 1-Chloro-4-(isocyanomethyl)benzene is unique due to its specific activation by electron-withdrawing groups, which enhances its reactivity in various chemical reactions . Compared to similar compounds, it exhibits distinct inhibitory effects on pyrrole synthesis and xanthate oxidation, making it valuable in biochemical studies .
Propiedades
IUPAC Name |
1-chloro-4-(isocyanomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRNSTIWJVLLMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373884 | |
| Record name | 1-chloro-4-(isocyanomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39546-47-9 | |
| Record name | 1-chloro-4-(isocyanomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


